molecular formula C7H4ClNS B2621809 3-Chloro-2-mercaptobenzonitrile CAS No. 38244-28-9

3-Chloro-2-mercaptobenzonitrile

Cat. No.: B2621809
CAS No.: 38244-28-9
M. Wt: 169.63
InChI Key: XUBDWZBNGLESRR-UHFFFAOYSA-N
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Description

3-Chloro-2-mercaptobenzonitrile is an organic compound with the molecular formula C7H4ClNS It is a derivative of benzonitrile, featuring a chlorine atom and a mercapto group (–SH) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2-mercaptobenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzonitrile with thiourea in the presence of a base, such as sodium hydroxide, to introduce the mercapto group . Another method includes the use of 3-chlorobenzaldehyde, which is first converted to its aldoxime form and then dehydrated to yield the desired nitrile .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-mercaptobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-mercaptobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which 3-chloro-2-mercaptobenzonitrile exerts its effects involves interactions with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The nitrile group can also interact with enzymes and other biomolecules, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-mercaptobenzonitrile is unique due to the presence of both a chlorine atom and a mercapto group on the benzene ring.

Properties

IUPAC Name

3-chloro-2-sulfanylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-6-3-1-2-5(4-9)7(6)10/h1-3,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBDWZBNGLESRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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